3-(1-Benzylpiperidin-3-yl)propan-1-amine
Description
Contextualization of Piperidine (B6355638) Scaffolds in Drug Discovery and Development
Heterocyclic compounds are of central importance to medicinal chemistry, with a high percentage of marketable drugs featuring these structural motifs. Among them, the piperidine scaffold, a six-membered nitrogen-containing heterocycle, is one of the most frequently utilized building blocks in the synthesis of medicinal agents. Its prevalence is underscored by its presence in over seventy commercialized drugs, including several blockbuster medications.
The versatility of the piperidine ring allows it to be a cornerstone in the design of drugs for a wide array of therapeutic classes. Derivatives have been developed as central nervous system (CNS) modulators, analgesics, antihistamines, and anti-cancer drugs. The introduction of chiral piperidine scaffolds can further modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. This strategic incorporation allows medicinal chemists to fine-tune molecules for optimal interaction with biological targets, making the piperidine framework a subject of continuous interest in modern drug discovery programs.
Identification and Structural Features of 3-(1-Benzylpiperidin-3-yl)propan-1-amine
This compound is a synthetic organic compound characterized by a distinct molecular architecture. Its structure is composed of three primary components:
A Piperidine Ring: This saturated six-membered heterocycle forms the core of the molecule. The nitrogen atom within the ring is a key feature, providing a site for substitution and influencing the compound's basicity and solubility.
A Benzyl (B1604629) Group: A benzyl group (a phenyl group attached to a methylene (B1212753) bridge, -CH2-C6H5) is attached to the nitrogen atom of the piperidine ring at the 1-position. This N-benzyl substitution can enhance solubility and facilitates crucial cation-π and π-π interactions with the active sites of various biological targets.
A 3-Aminopropyl Side Chain: An alkyl chain consisting of three carbon atoms with a terminal primary amine (-NH2) is attached to the carbon at the 3-position of the piperidine ring. This side chain provides an additional basic center and a potential point for interaction with biological receptors.
The combination of the rigid piperidine core, the aromatic benzyl group, and the flexible aminopropyl side chain results in a specific three-dimensional structure that is critical for its potential biological activity.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C15H24N2 |
| Molar Mass | 232.37 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 15873130 |
Rationale for Academic Investigation of this compound and Related Structures
The academic investigation into this compound and its analogs is driven by the established therapeutic potential of the benzylpiperidine scaffold. Research on structurally similar compounds has revealed activities across a range of significant biological targets, suggesting that this particular arrangement of functional groups could serve as a valuable template for the development of new therapeutic agents.
Key areas of interest for investigating this scaffold include:
Neurological Disorders: Many benzylpiperidine derivatives interact with targets in the central nervous system. For example, related structures have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Others have been identified as ligands for sigma receptors (σR), which are targets for treating neuropathic pain. researchgate.net
Enzyme Inhibition: The benzylpiperidine motif is present in molecules designed to inhibit various enzymes. Beyond AChE, derivatives have been synthesized and evaluated as inhibitors of monoacylglycerol lipase (B570770) (MAGL), a therapeutic target for neurological and inflammatory disorders. unisi.it
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of related compounds, including this compound, allows researchers to systematically explore how modifications to the structure affect its biological activity. By altering the substituents on the benzyl ring, the length of the alkylamine chain, or the substitution pattern on the piperidine ring, chemists can build a comprehensive understanding of the molecule's SAR, guiding the design of more potent and selective compounds.
Overview of Existing Knowledge on Benzylpiperidine Derivatives in Research
The N-benzylpiperidine fragment is a well-established motif in drug discovery, valued for its structural flexibility and ability to engage in key interactions with target proteins. Research has demonstrated the broad utility of this scaffold across multiple therapeutic areas. For instance, certain derivatives have been developed as potent and selective inhibitors of acetylcholinesterase (AChE). nih.gov Other research has focused on benzylpiperidine derivatives as monoacylglycerol lipase (MAGL) inhibitors for potential use as anti-inflammatory and anti-nociceptive agents. unisi.it The benzoylpiperidine fragment, a related structure, is considered privileged in the design of atypical antipsychotics due to its affinity for serotonin (B10506) 5-HT2A receptors. nih.gov Furthermore, novel benzylpiperazine derivatives, which are structurally analogous, have been developed as sigma-1 (σ1R) receptor antagonists with potential applications in treating chronic pain. acs.org The synthesis of various substituted benzylpiperidine compounds is a continuous area of research, with established methods for creating derivatives with diverse functionalities to explore their therapeutic potential. googleapis.comresearchgate.net
Research Findings on Benzylpiperidine Derivatives
| Derivative Class | Biological Target/Activity | Potential Therapeutic Application |
| 1-Heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-ones | Acetylcholinesterase (AChE) Inhibition nih.gov | Alzheimer's Disease researchgate.net |
| Benzylpiperidine-based compounds | Monoacylglycerol Lipase (MAGL) Inhibition unisi.it | Neurological and Inflammatory Disorders |
| Benzoylpiperidine derivatives | Serotonin 5-HT2A Receptor Affinity nih.gov | Atypical Antipsychotics |
| 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}pyridines | Sigma-1/2 (σ1/2) Receptor Affinity researchgate.net | Neuropathic Pain |
| 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazines | Acetylcholinesterase (AChE) Inhibition researchgate.net | Alzheimer's Disease |
Scope and Objectives of the Research Outline
The scope of this article is to provide a focused and scientifically detailed examination of the chemical compound this compound. The primary objective is to situate this compound within the broader landscape of medicinal chemistry research. This will be achieved by first contextualizing the importance of its core piperidine scaffold in drug development. The article will then precisely identify its structural features, explore the scientific rationale for its investigation based on the activities of related structures, and provide an overview of the existing research on the wider class of benzylpiperidine derivatives. The content will adhere strictly to these defined areas, focusing on chemical structure, synthesis, and established research findings without delving into clinical dosage or safety profiles.
Structure
3D Structure
Properties
Molecular Formula |
C15H24N2 |
|---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
3-(1-benzylpiperidin-3-yl)propan-1-amine |
InChI |
InChI=1S/C15H24N2/c16-10-4-8-15-9-5-11-17(13-15)12-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13,16H2 |
InChI Key |
MHIHEMRHBKMEAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CCCN |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 1 Benzylpiperidin 3 Yl Propan 1 Amine
Retrosynthetic Analysis and Identification of Key Precursors for the Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. icj-e.org For 3-(1-Benzylpiperidin-3-yl)propan-1-amine, the analysis begins by identifying key bonds that can be disconnected to reveal logical precursors.
A primary disconnection can be made at the C-N bond of the propanamine side chain, suggesting a precursor such as a 3-(1-benzylpiperidin-3-yl)propanenitrile or a corresponding nitro compound, which can be reduced to the target amine. Another strategic disconnection is at the N-benzyl bond of the piperidine (B6355638) ring, which points to a 3-(piperidin-3-yl)propan-1-amine derivative and benzyl (B1604629) halide as precursors. Further simplification of the piperidine ring itself can be envisioned through various cyclization strategies.
Key precursors identified through this analysis often include:
Piperidine-3-carbonitrile derivatives: These can be elaborated to introduce the 3-carbon side chain.
Pyridine (B92270) derivatives: Catalytic hydrogenation of substituted pyridines is a common route to piperidines.
Glutarimide derivatives: These can serve as precursors to the piperidine ring. nih.gov
Benzylamine and a suitable electrophile: For the N-benzylation step.
Optimized Synthetic Pathways for this compound
Several synthetic pathways have been developed for piperidine derivatives, which can be adapted for the synthesis of this compound. These routes often involve multi-step sequences to build the molecule with the desired functionality.
Multi-step syntheses are common for complex molecules, allowing for the sequential introduction of functional groups and the construction of the molecular framework. scispace.comlibretexts.orgweebly.com A plausible multi-step approach for this compound could involve:
Formation of the Piperidine Ring: This can be achieved through various methods, such as the cyclization of a suitable amino-aldehyde or the reduction of a substituted pyridine.
Introduction of the Side Chain: The three-carbon aminoalkyl side chain can be introduced at the 3-position of the piperidine ring. This might involve a Michael addition of a piperidine derivative to acrylonitrile (B1666552), followed by reduction of the nitrile.
N-Benzylation: The final step would typically be the benzylation of the piperidine nitrogen using benzyl bromide or a similar reagent.
The reaction conditions for each step need to be carefully optimized to maximize yield and minimize side reactions. For instance, the reduction of a nitrile to a primary amine can be achieved using reagents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.
A representative multi-step synthesis might start from N-benzylglutarimide, which can be selectively reduced and further functionalized to introduce the desired side chain. nih.gov Another approach could utilize a Mannich-type reaction to introduce an aminomethyl group, which is then elaborated. researchgate.net
The 3-position of the piperidine ring in this compound is a chiral center. Therefore, stereoselective and enantioselective synthetic methods are crucial for obtaining specific stereoisomers, which often exhibit different biological activities.
Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral amines. nih.gov This method often employs transition metal catalysts, such as rhodium or ruthenium, complexed with chiral ligands. nih.govmdpi.com For the synthesis of chiral piperidine derivatives, asymmetric hydrogenation of a suitable unsaturated precursor, like an enamine or an imine, can provide high enantiomeric excess. nih.govnih.govamanote.com For example, rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)-enamides has been shown to be an efficient route to enantioenriched 3-aminopiperidine derivatives. researchgate.net
Table 1: Examples of Chiral Ligands for Asymmetric Hydrogenation
| Ligand Family | Metal Catalyst | Application |
| BINAP | Rhodium, Ruthenium | Asymmetric hydrogenation of various unsaturated substrates. |
| DuPhos | Rhodium | Enantioselective hydrogenation of enamides and other olefins. |
| PhTRAP | Ruthenium | Asymmetric hydrogenation of benzisoxazoles to chiral amines. mdpi.com |
Chiral auxiliaries can be temporarily incorporated into a molecule to direct a stereoselective reaction, after which they are removed. organic-chemistry.org This approach can be used to control the stereochemistry at the 3-position of the piperidine ring during its formation or functionalization. For instance, a chiral amine can be used as a template to induce asymmetry in a cyclization reaction. rsc.org
Chiral catalysts, other than those used in hydrogenation, can also be employed. For example, chiral Lewis acids or organocatalysts can catalyze enantioselective conjugate additions or cyclizations to form the chiral piperidine ring. researchgate.netnih.gov The use of chiral tertiary amine catalysts in [4+2] cyclizations has been reported for the synthesis of complex heterocyclic systems. nih.gov
Table 2: Chiral Auxiliary and Catalyst Approaches
| Approach | Description | Example |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Evans auxiliaries for stereoselective alkylations. |
| Chiral Catalyst | A chiral catalyst is used in substoichiometric amounts to generate a chiral product. | Proline-catalyzed asymmetric aldol (B89426) reactions. |
| Chiral Dirhodium Catalysts | Used for asymmetric C-H functionalization. organic-chemistry.org | Rh2((S)-PTTL)4 for high diastereoselectivity and enantioselectivity. organic-chemistry.org |
The application of green chemistry principles in pharmaceutical synthesis is of growing importance to reduce environmental impact and improve efficiency. mdpi.comresearchgate.netrsc.orggreenchemistry-toolkit.org For the synthesis of this compound, several green chemistry strategies can be considered.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org For example, catalytic reactions are generally more atom-economical than stoichiometric ones.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. This could involve using water or ethanol (B145695) as a solvent where possible.
Catalysis: The use of catalysts, including biocatalysts, can reduce energy consumption and waste generation. researchgate.net
Reducing Derivatives: Minimizing the use of protecting groups to reduce the number of synthetic steps. walisongo.ac.id
Sustainable synthetic routes for piperidine derivatives may involve one-pot or tandem reactions to reduce the number of work-up and purification steps. scispace.com For example, a multicomponent reaction could be designed to assemble the core structure in a single step. nih.govrug.nl The use of flow chemistry can also offer a more sustainable and efficient alternative to traditional batch processes. scispace.com
Stereoselective and Enantioselective Synthesis of Chiral Amine Centers
Synthesis of Analogues and Homologues of this compound
The synthesis of analogues and homologues of this compound is a key area of research, driven by the need to explore structure-activity relationships. General synthetic routes often involve multi-step sequences starting from commercially available piperidine or pyridine precursors.
One common strategy involves the construction of the piperidine ring followed by the introduction of the aminopropyl side chain. For instance, 3-substituted piperidines can be synthesized through the reduction of corresponding pyridine precursors. odu.edu Another approach is the alkylation of a pre-formed piperidine ring. odu.edu For example, 1-benzyl 3-aminopiperidine can be prepared on a multi-gram scale from inexpensive starting materials, with a key step being a Curtius rearrangement of an appropriate acylhydrazide. researchgate.net This intermediate can then be further functionalized to introduce the propan-1-amine chain.
Homologues can be prepared by varying the length of the carbon chain. For example, instead of a propyl group, ethyl or butyl chains can be introduced using appropriate reagents. The synthesis of 1-aryl-3-[(4-benzyl)piperidine-1-yl]propane derivatives highlights the versatility of these synthetic approaches, allowing for wide-ranging modifications. researchgate.net
Design Principles for Structural Diversification
The structural diversification of piperidine-based compounds like this compound is guided by several key design principles aimed at exploring chemical space and optimizing molecular properties.
A prominent principle is the concept of "escape from flatness," which encourages the synthesis of three-dimensional molecules over flat, aromatic structures. nih.gov Saturating aromatic rings, such as converting a disubstituted pyridine to its corresponding piperidine, significantly increases the number of possible isomers and introduces greater 3D shape diversity with only a minor increase in molecular weight. rsc.org This increased complexity can lead to more specific interactions with biological targets.
Another design strategy involves the rational modification of existing bioactive molecules. For example, the chemical structure of the acetylcholinesterase inhibitor donepezil (B133215), which features an N-benzylpiperidine moiety, was rationally modified to design new derivatives that could act as multitarget inhibitors. nih.gov This approach leverages known pharmacophores while exploring new substitution patterns to enhance or alter activity. The piperidine ring itself is considered a versatile scaffold in drug design due to the wide range of biological activities its derivatives possess. researchgate.net
These design principles are summarized in the table below:
| Design Principle | Description | Example Application |
| Escape from Flatness | Increasing the three-dimensionality (3D) of a molecule to enhance shape diversity and specificity. | Hydrogenation of 2D dimethyl pyridine isomers to generate a larger number of 3D dimethyl piperidine isomers. rsc.org |
| Scaffold Hopping | Replacing a core molecular scaffold with another while retaining similar functionality and spatial arrangement of key groups. | Replacing a phenyl-piperidine moiety with other heterocycles or functionalized chains. nih.gov |
| Rational Modification | Systematically altering the structure of a known active compound to improve its properties or introduce new activities. | Modifying the structure of donepezil to design new N-benzyl-piperidine derivatives as dual AChE/BuChE inhibitors. nih.gov |
| Bioisosteric Replacement | Substituting a functional group with another that has similar physical or chemical properties to enhance target interaction or ADME properties. | Replacing a carboxylate group with a tetrazole isostere, although this can sometimes greatly reduce affinity. nih.gov |
Exploration of Piperidine Ring Substitutions and N-Alkylation Patterns
Systematic exploration of substitutions on the piperidine ring and variations in the N-alkyl group are fundamental to creating diverse libraries of analogues.
Piperidine Ring Substitutions: The regiochemistry and stereochemistry of substituents on the piperidine ring profoundly influence a molecule's conformation and properties. A systematic synthesis of all 20 regio- and diastereoisomers of methyl-substituted pipecolinates was achieved by hydrogenating pyridine precursors to yield cis-piperidines, followed by epimerization to obtain the trans-diastereoisomers. rsc.org This demonstrates a robust strategy for accessing a wide range of structurally distinct piperidine cores. rsc.org Further functionalization can be achieved through methods like selective endo-cyclic α-functionalization adjacent to the nitrogen atom. acs.org
N-Alkylation Patterns: The N-benzyl group is a common feature, but its replacement with other alkyl or aryl groups is a primary route for diversification. Standard N-alkylation procedures are well-established. A common method involves reacting the secondary amine (piperidine) with an alkyl halide in the presence of a base, such as potassium carbonate or N,N-diisopropylethylamine (Hünig's base), in a polar aprotic solvent like DMF or acetonitrile. researchgate.net To avoid the formation of quaternary ammonium (B1175870) salts, the alkyl halide can be added slowly to ensure the piperidine remains in excess. researchgate.net Reductive amination is another widely used alternative for N-alkylation. researchgate.net These methods allow for the introduction of a wide variety of N-substituents, including simple alkyl chains (N-methyl, N-propyl), cycloalkyl groups (N-cyclohexyl), and more complex moieties. nih.govacs.org
The following table summarizes common N-alkylation methods:
| Method | Reagents & Conditions | Key Features |
| Direct Alkylation | Piperidine, Alkyl Halide (R-X), Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, ACN) | Operationally simple; base is used to neutralize the acid formed. Can lead to over-alkylation if not controlled. researchgate.net |
| Reductive Amination | Piperidine, Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) | Versatile method for introducing a wide range of substituents. |
| Hydrogen Borrowing Annulation | Utilizes a metal catalyst (e.g., Iridium(III)) to enable stereoselective synthesis of substituted piperidines. nih.gov | Forms two new C-N bonds in a cascade reaction. nih.gov |
Preparation of Branched and Linear Chain Derivatives
Modification of the 3-(propan-1-amine) side chain, by introducing branching or altering its length, creates another set of valuable analogues.
Linear Chain Derivatives (Homologues): The preparation of linear homologues involves extending or shortening the propyl chain. This can be accomplished by starting with different precursors during the synthesis. For example, a Michael addition of a piperidine derivative to acrylonitrile followed by reduction of the nitrile yields the propanamine chain. By using different α,β-unsaturated nitriles or esters, the chain length can be varied.
Branched Chain Derivatives: Introducing branching on the side chain can be achieved through several synthetic routes. One approach is to use a branched building block during the synthesis. For instance, reacting a piperidine precursor with a branched haloalkylamine or a branched α,β-unsaturated ketone can install a pre-functionalized, branched side chain. Another strategy involves the synthesis of branched peptides, where a side-chain functional group is used to assemble a branched structure, a principle that can be adapted for smaller molecules. nih.gov For example, a side-chain ester can be converted to a hydrazide, which then serves as a handle for adding a branched component. nih.gov The introduction of sterically bulky bridged structures, such as in 2-azanorbornanes and nortropanes, represents an advanced form of creating highly constrained, branched analogues. nih.gov
Chemical Transformations and Derivatization Reactions of the Primary Amine Moiety
The primary amine of this compound is a versatile functional group that can undergo a wide array of chemical transformations, allowing for extensive derivatization.
Common reactions involving the primary amine include:
Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding amides. This is a straightforward method for introducing a vast range of substituents.
Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) produces sulfonamides.
Reductive Amination: The primary amine can be reacted with aldehydes or ketones to form an intermediate imine, which is then reduced in situ (e.g., with sodium borohydride (B1222165) or sodium triacetoxyborohydride) to yield secondary or tertiary amines. This is a powerful method for adding alkyl or aryl groups to the nitrogen atom.
Alkylation: Direct reaction with alkyl halides can lead to secondary and tertiary amines, though selectivity can be an issue, often resulting in mixtures and potential over-alkylation to the quaternary ammonium salt.
Amidine Formation: Primary amines can undergo nucleophilic addition to nitriles, often mediated by a catalyst such as a Zinc(II) compound, to form amidines. rsc.org
Cyclization Reactions: The primary amine can act as a nucleophile in intramolecular or intermolecular cyclization reactions to form new heterocyclic rings. For example, reaction with α,β-unsaturated ketones can lead to the formation of pyrimidine (B1678525) derivatives. researcher.life
These transformations provide access to a broad spectrum of derivatives with modified physicochemical properties.
Structure Activity Relationship Sar Studies of 3 1 Benzylpiperidin 3 Yl Propan 1 Amine Derivatives
Impact of Amine Chain Length and Flexibility on Pharmacological Profile
The length and flexibility of the amine-containing side chain are critical determinants of the pharmacological profile of 3-(1-Benzylpiperidin-3-yl)propan-1-amine derivatives. This chain acts as a linker between the core piperidine (B6355638) structure and a potential interaction point with the target receptor or enzyme. Alterations in its length can modify the distance between key pharmacophoric features, thereby affecting binding affinity and functional activity.
In a study of new piperidine-based derivatives as sigma receptor ligands, the length of an alkylacetamide chain attached to the piperidine nitrogen was shown to influence affinity for both σ1 and σ2 receptor subtypes. nih.gov While this study focused on a different side chain and attachment point, the principle that linker length is a key variable in optimizing receptor interaction is directly applicable.
Research on 1,3,4-trisubstituted pyrrolidine (B122466) CCR5 receptor antagonists with arylpropylpiperidine side chains also highlights the importance of the linker. Modifications to the 4-(3-phenylprop-1-yl)piperidine moiety were explored to balance antiviral potency with pharmacokinetic properties. ijnrd.org This indicates that the three-carbon chain, as present in this compound, is a common and functionally important linker in related bioactive molecules.
The table below summarizes the effect of varying linker length on the sigma-1 receptor affinity in a series of analogous piperidine derivatives.
| Compound | Linker Structure | Sigma-1 Receptor Affinity (Ki, nM) |
| Analog A | -CH2-NH- | 150 |
| Analog B | -CH2-CH2-NH- | 55 |
| Analog C | -CH2-CH2-CH2-NH- | 20 |
| Analog D | -CH2-CH2-CH2-CH2-NH- | 85 |
This table is illustrative and based on general findings in the literature for piperidine derivatives with varying alkylamine chain lengths; specific values are hypothetical.
Conformational Analysis and its Correlation with Receptor Recognition
The three-dimensional conformation of the piperidine ring and its substituents is a critical factor in determining how these molecules interact with their biological targets. The piperidine ring typically adopts a chair conformation, and the orientation of substituents (axial vs. equatorial) can significantly impact binding affinity and efficacy. nih.govnih.gov
For 3-substituted piperidines, the conformational equilibrium is influenced by the nature of the substituent and its interactions with the rest of the molecule. In the case of this compound, the bulky N-benzyl group and the flexible propan-1-amine side chain will influence the conformational preference of the piperidine ring. The lowest energy conformation will likely place the larger substituents in equatorial positions to minimize steric hindrance. nih.gov
Computational studies on related fluorinated piperidine derivatives have shown that stereoelectronic effects can also play a significant role in dictating conformational preferences. researchgate.net The interplay between steric and electronic factors determines the predominant conformation in solution, which in turn dictates the spatial presentation of key pharmacophoric elements to the receptor binding site. A mismatch between the preferred conformation of the ligand and the geometry of the binding pocket can result in a significant loss of activity.
Identification of Pharmacophoric Features for Target Binding
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For piperidine-based ligands, common pharmacophoric features include a basic nitrogen atom, one or more hydrophobic regions, and potentially hydrogen bond donors or acceptors. nih.govfrontiersin.org
In the context of this compound derivatives, several key pharmacophoric elements can be identified:
A Basic Amine: The nitrogen atom of the piperidine ring and the primary amine of the propan-1-amine side chain are typically protonated at physiological pH. This positive charge is often crucial for forming ionic interactions with acidic residues in the binding sites of receptors and enzymes.
Hydrogen Bonding Moieties: The primary amine of the propan-1-amine side chain can act as a hydrogen bond donor.
Pharmacophore models developed for sigma receptor ligands, a common target for piperidine derivatives, often feature a central basic amine flanked by two hydrophobic pockets. nih.govfrontiersin.org The this compound scaffold fits this general model well, with the benzyl (B1604629) group and the piperidine ring potentially occupying these hydrophobic regions.
Stereochemical Contributions to Activity and Selectivity
The 3-position of the piperidine ring in this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. rsc.org This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.
The differential activity of enantiomers arises from the fact that only one enantiomer may be able to achieve the optimal three-point attachment or complementary fit within the chiral binding site of the target protein. The other enantiomer may bind with lower affinity or not at all. Therefore, the separation and individual biological evaluation of the enantiomers of this compound and its derivatives would be a critical step in any drug discovery program based on this scaffold.
The following table illustrates the hypothetical differential activity of enantiomers for a generic biological target, based on common observations for chiral piperidine derivatives.
| Enantiomer | Configuration | Hypothetical Binding Affinity (Ki, nM) |
| Eutomer | (S) | 10 |
| Distomer | (R) | 500 |
This table is illustrative, demonstrating a common principle of stereoselectivity. The specific configurations and values are hypothetical.
Pharmacological Characterization and Molecular Mechanisms of Action
Receptor Binding Profiles and Ligand Affinity Studies (in vitro)
In vitro radioligand binding assays have been instrumental in elucidating the affinity of benzylpiperidine derivatives for various neuroreceptors. These studies reveal a multitarget binding profile, with significant interactions observed at sigma, cholinergic, histaminergic, and dopaminergic systems.
The 1-benzylpiperidine (B1218667) moiety is a recognized pharmacophore for sigma (σ) receptors, which are unique intracellular chaperone proteins implicated in cellular stress signaling. mdpi.com Derivatives containing this scaffold have demonstrated high affinity for both σ1 and σ2 subtypes.
Studies on related phenoxyalkylpiperidines have shown that substituents on the piperidine (B6355638) ring can confer high affinity and selectivity. For instance, a 4-methyl substituent on the piperidine ring was found to be optimal for interaction with the σ1 subtype, with N-[(4-methoxyphenoxy)ethyl]piperidines showing Ki values in the subnanomolar to low nanomolar range (Ki = 0.89–1.49 nM). uniba.it For another related compound, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, a high affinity for the human σ1 receptor (hσ1R) was reported with a Ki value of 1.45 nM, alongside a 290-fold selectivity over the σ2R subtype. nih.gov The length of the linker chain between the 1-benzylpiperidine group and other parts of the molecule has also been shown to be a critical determinant of σ1R affinity. nih.gov
Table 1: Sigma Receptor (σR) Binding Affinities for Selected Benzylpiperidine Derivatives
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity (Ki σ2/Ki σ1) |
| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | 1.45 | 290-fold |
| N-[(4-methoxyphenoxy)ethyl]piperidine analog (1b) | σ1R | 0.89 | - |
| N-[(4-chlorophenoxy)ethyl]piperidine analog (1a) | σ1R | 0.34 | - |
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key enzymes in the hydrolysis of the neurotransmitter acetylcholine (B1216132) and are significant targets in neurodegenerative disease research. nih.gov The benzylpiperidine scaffold is a core component of several potent cholinesterase inhibitors.
Derivatives such as 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one have been shown to be potent and selective inhibitors of AChE. nih.gov Specifically, a related pyridine (B92270) derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, exhibited potent inhibitory activity against both AChE (IC50 = 13 nM) and BuChE (IC50 = 3.1 µM). nih.gov Another study involving hybrid molecules of (α)-lipoic acid and 4-amino-1-benzyl piperidines found that while the parent compounds were largely inactive, the resulting hybrids demonstrated significant BuChE inhibitory activity. One such hybrid showed effective inhibition against both AChE (IC50 = 1.75 µM) and BuChE (IC50 = 5.61 µM). ugr.es
Table 2: Cholinesterase Inhibition by Selected Benzylpiperidine Derivatives
| Compound | Target Enzyme | Inhibitory Concentration (IC50) |
| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Acetylcholinesterase (AChE) | 13 nM |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Butyrylcholinesterase (BuChE) | 3.1 µM |
| 4-amino-1-benzylpiperidine-(α)-lipoic acid hybrid (Compound 17) | Acetylcholinesterase (AChE) | 1.75 µM |
| 4-amino-1-benzylpiperidine-(α)-lipoic acid hybrid (Compound 17) | Butyrylcholinesterase (BuChE) | 5.61 µM |
The histamine (B1213489) H3 receptor (H3R) is a G protein-coupled receptor (GPCR) that acts as a presynaptic auto- and heteroreceptor, modulating the release of histamine and other neurotransmitters. nih.gov The piperidine moiety is recognized as a critical structural feature for dual H3/σ1 receptor activity. nih.gov Numerous benzylpiperidine variations have been synthesized and evaluated for their binding properties at the human H3 receptor (hH3R). For example, a keto derivative designated ST-1703 showed high affinity with a pKi value of 8.6. nih.gov Other series of phenoxyalkyl derivatives with a terminal azepane or piperidine ring have demonstrated very high affinities for hH3R, with Ki values below 50 nM. uniba.it
The dopamine (B1211576) D4 receptor (D4R), a D2-like GPCR, is primarily expressed in the prefrontal cortex and is involved in cognitive and motivational processes. jneurosci.org The benzylpiperidine scaffold is a component of newly developed D4R antagonists. nih.gov Structure-activity relationship studies of N-(1-benzylpyrrolidin-3-yl)arylbenzamides have identified potent and selective ligands for the human D4 receptor (hD4). nih.gov In a series of novel piperidine antagonists, one regioisomer containing the benzylpiperidine moiety maintained high D4R affinity (pKi = 8.79) and exhibited high selectivity over D2 receptors (2239-fold). jneurosci.org
The N-methyl-D-aspartate receptor (NMDAR) is an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity. nih.gov The 4-benzylpiperidine (B145979) group is a core structural element of ifenprodil (B1662929), a well-characterized noncompetitive antagonist of NMDARs that is highly selective for the NR2B subunit. Ifenprodil and related compounds bind to a distinct site at the interface of the GluN1 and GluN2B subunits. nih.gov Studies have demonstrated that ifenprodil analogs can exhibit potent NMDAR inhibition, with reported IC50 values of 178.4 nM and binding affinities as low as 10 nM for GluN1-1a/GluN2B-containing receptors. nih.gov
Downstream Signaling Pathway Modulation (in vitro cellular assays)
Beyond simple receptor binding, the functional consequences of ligand interaction are critical to understanding their molecular mechanisms. For compounds related to 3-(1-Benzylpiperidin-3-yl)propan-1-amine, functional activity has been assessed through various in vitro cellular assays.
Dopamine D4 Receptor Signaling : As D2-like receptors, D4Rs couple to inhibitory Gαi/o-proteins, and their activation leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. jneurosci.org The functional activity of novel piperidine-based D4R ligands has been characterized using Bioluminescence Resonance Energy Transfer (BRET)-based assays. These cellular assays can quantify ligand-induced G-protein activation (for both Go and Gi) and the recruitment of β-arrestin 2, confirming the antagonistic properties of these compounds. jneurosci.org
Histamine H3 Receptor Signaling : The functional efficacy of piperidine-based ligands at the H3R has been determined using mini-G protein recruitment assays, which measure the ligand's ability to modulate G-protein activation upon receptor stimulation. nih.gov Such assays have confirmed the antagonistic nature of these compounds at the H3 receptor. nih.gov
NMDA Receptor Signaling : The mechanism of NMDAR inhibition by ifenprodil-like compounds, which share the benzylpiperidine core, involves a complex downstream allosteric modulation. nih.gov Binding of the ligand to the N-terminal domain stabilizes a non-conductive state of the receptor. nih.gov This interaction hinders the movement of the α5-α6-loop, which decouples the N-terminal domain from the ligand-binding domain, ultimately promoting the closure of the ion channel. nih.gov This "foot-in-the-door" mechanism effectively inhibits ion flux through the receptor. nih.gov
Sigma-1 Receptor Signaling : The sigma-1 receptor functions as a ligand-operated chaperone protein. mdpi.com Upon ligand activation, it can translocate from its location at the mitochondria-associated ER membrane (MAM) to other cellular compartments, such as the plasma membrane or the nucleus. mdpi.com In these locations, it interacts with and modulates the signaling of various proteins, including ion channels and other receptors, or influences gene transcription, thereby affecting broad cellular functions. mdpi.com
G-Protein Coupled Receptor (GPCR) Signaling Cascades
G-protein coupled receptors represent a vast family of transmembrane proteins that play a pivotal role in cellular signaling. The interaction of a ligand, such as this compound, with a GPCR can initiate a cascade of intracellular events. Characterization in this area would involve determining the binding affinity of the compound for a panel of GPCRs and assessing its functional activity as an agonist, antagonist, or allosteric modulator. Key second messenger systems that are often evaluated include cyclic adenosine monophosphate (cAMP) and inositol (B14025) phosphate (B84403) pathways.
Enzyme Inhibition/Activation Kinetics
The potential for this compound to modulate the activity of various enzymes is a critical aspect of its pharmacological profile. Kinetic studies are essential to quantify the potency and mechanism of such interactions. These investigations would determine key parameters such as the half-maximal inhibitory concentration (IC50) or the activation constant (EC50). For instance, studies on related benzylpiperidine-containing compounds have revealed inhibitory activity against enzymes like acetylcholinesterase. Understanding the kinetics, whether the inhibition is competitive, non-competitive, or uncompetitive, provides deeper insight into the compound's mechanism of action.
Table 1: Illustrative Data Table for Enzyme Inhibition Profile
| Enzyme Target | IC50 (nM) | Type of Inhibition |
| Acetylcholinesterase | Data Not Available | Data Not Available |
| Butyrylcholinesterase | Data Not Available | Data Not Available |
| Monoamine Oxidase A | Data Not Available | Data Not Available |
| Monoamine Oxidase B | Data Not Available | Data Not Available |
Cellular and Subcellular Mechanistic Investigations (in vitro)
To complement molecular-level studies, in vitro cellular and subcellular assays are employed to understand the physiological consequences of a compound's action.
Neurotransmitter Release/Reuptake Modulation
Given the structural motifs present in this compound, its potential to modulate neurotransmitter systems is a key area of investigation. Assays using synaptosomes or cultured neurons would be utilized to measure the compound's effect on the release and reuptake of key neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine. Such studies are crucial for compounds with potential applications in neuroscience.
Ion Channel Modulation Studies
Ion channels are fundamental to cellular excitability and signaling. Electrophysiological techniques, such as patch-clamp recordings on cultured cells expressing specific ion channels, would be necessary to determine if this compound can modulate their activity. This would involve assessing its effects on channel gating, conductance, and kinetics.
Protein–Ligand Interaction Dynamics at a Molecular Level
Understanding the precise binding mode of this compound to its protein targets is a cornerstone of mechanistic investigation. Techniques such as X-ray crystallography or cryogenic electron microscopy can provide high-resolution structural information of the compound bound to its target protein. Computational methods, including molecular docking and molecular dynamics simulations, can further elucidate the specific amino acid residues involved in the interaction and the stability of the protein-ligand complex. These studies are instrumental in structure-activity relationship (SAR) analyses and in the rational design of more potent and selective analogs.
Computational Approaches and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. aun.edu.eg These methods are used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to analyze the molecule's electronic landscape, which governs its reactivity.
For molecules with similar structural motifs, calculations are often performed using methods like B3LYP with a basis set such as 6-31G(d,p). aun.edu.egepstem.net Such studies yield critical parameters including bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔEgap) is a key indicator of molecular stability and reactivity. epstem.net Other calculated properties, such as Mulliken atomic charges, provide information on the charge distribution across the molecule, highlighting potentially reactive sites. epstem.net
| Calculated Parameter | Significance | Typical Method |
|---|---|---|
| Optimized Geometry | Determines the most stable 3D conformation of the molecule. | DFT/B3LYP |
| HOMO Energy | Indicates the electron-donating capability of the molecule. | DFT/B3LYP |
| LUMO Energy | Indicates the electron-accepting capability of the molecule. | DFT/B3LYP |
| HOMO-LUMO Gap (ΔEgap) | Correlates with chemical reactivity and kinetic stability. | DFT/B3LYP |
| Mulliken Atomic Charges | Describes the distribution of electron density across the atoms. | DFT/B3LYP |
| Vibrational Frequencies | Predicts the infrared (IR) spectrum for structural characterization. epstem.net | DFT/B3LYP |
This table presents typical parameters obtained from quantum chemical calculations and their significance in assessing a molecule's electronic structure and reactivity.
Molecular Docking Simulations with Target Proteins
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity. For derivatives of N-benzylpiperidine, a primary focus has been on their interaction with Sigma (σ) receptors, which are implicated in various neurological disorders. nih.gov
Docking studies on N-benzylpiperidine analogs have successfully predicted their binding modes within the active sites of human σ1 and σ2 receptors. nih.gov For the σ1 receptor, the binding pocket is characterized by a mix of hydrophobic and acidic residues. nih.gov The most active ligands, such as certain polyfunctionalized pyridines containing the N-benzylpiperidine motif, are predicted to fully occupy the active site, adopting a binding pose similar to known antagonists like PD144418. nih.gov
Key amino acid residues that form the "binding dyad" and anchor the ligand to the σ1 receptor include Tyr103 and Glu172. nih.gov In simulations, the piperidinium (B107235) nitrogen often forms a crucial salt bridge with the acidic residue Glu172. nih.gov
| Target Protein | Key Interacting Residues | Reference |
|---|---|---|
| Human σ1 Receptor | Glu172, Tyr103, Asp126, Trp89, Met93, Leu105, Trp164 | nih.gov |
| Human σ2 Receptor | Asp29, Glu73, His21, Met59, Phe66, Tyr150 | nih.gov |
This table summarizes the key amino acid residues identified through molecular docking simulations as being crucial for the binding of N-benzylpiperidine derivatives to their target proteins.
The stability of a ligand-receptor complex is determined by a network of non-covalent interactions. Docking simulations provide a detailed map of these interactions. For N-benzylpiperidine derivatives binding to the σ1 receptor, the interaction network is multifaceted. nih.gov
The positively charged nitrogen of the piperidine (B6355638) ring is often stabilized by a salt bridge or a strong hydrogen bond with the carboxylate group of Glu172. nih.gov The benzyl (B1604629) group frequently engages in hydrophobic interactions and can form π–anion interactions with acidic residues like Glu73 in the σ2 receptor. nih.gov Other parts of the ligands, such as pyridine (B92270) rings in some analogs, establish π-alkyl interactions with hydrophobic residues like Leu105 and Met93. nih.gov
| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue (Example) | Receptor |
|---|---|---|---|
| Salt Bridge | Protonated Piperidine Nitrogen | Glu172 | σ1 Receptor nih.gov |
| Hydrogen Bonding | Amine (NH) Group | Glu172 | σ1 Receptor nih.gov |
| π–Anion Interaction | Benzyl Ring | Glu73 | σ2 Receptor nih.gov |
| π–Alkyl Interaction | Pyridine Ring | Leu105, Met93 | σ1 Receptor nih.gov |
| Hydrophobic Contact | Pyridine Ring | Met93 | σ1 Receptor nih.gov |
This table details the specific types of non-covalent interactions observed between N-benzylpiperidine analogs and their target receptors, as predicted by molecular docking.
Molecular Dynamics (MD) Simulations for Conformational Stability and Ligand-Receptor Complex Dynamics
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, allowing for the assessment of the conformational stability of the ligand and the dynamic behavior of the ligand-receptor complex. researchgate.net
By simulating the complex in a realistic environment (e.g., solvated in water), MD can be used to verify the stability of the binding pose predicted by docking. researchgate.net These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, providing a more accurate picture of the interaction. The analysis of the trajectory from an MD simulation can confirm whether key interactions, such as hydrogen bonds or salt bridges, are maintained over time, thus validating the initial docking results. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are valuable for predicting the activity of newly designed molecules before their synthesis.
For a series of 3-(4-benzylpiperidin-1-yl)propylamine congeners, 3D-QSAR analyses have been performed to model their binding affinity to the CCR5 receptor. nih.gov Various techniques, including Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), and Molecular Field Analysis (MFA), were employed. nih.gov
The best predictive model was derived from MSA, which highlighted the importance of several molecular descriptors. nih.gov For instance, a high relative negative charge (RNCG) was found to be favorable for binding affinity, whereas a large relative negative charge surface area (RNCS) was detrimental. nih.gov The model also showed that an increase in the length of the molecule along a specific axis (Lz) is conducive to activity, while a larger molecular shadow in a particular plane (Sxz) is unfavorable. nih.gov Other important descriptors included those related to molecular volume and fractional charged partial surface area (JursFPSA_2), which relates to the charge distribution on the molecular surface. nih.gov These models, once validated, can guide the rational design of new, more potent analogs. nih.gov
| QSAR Descriptor | Influence on Binding Affinity | Interpretation |
|---|---|---|
| Lipophilicity (π) | Important for binding | Hansch analysis showed lipophilicity of substituents influences affinity. nih.gov |
| Relative Negative Charge (RNCG) | Conducive (Higher value is better) | Suggests that electronegative substituents enhance binding. nih.gov |
| Relative Negative Charge Surface Area (RNCS) | Detrimental (Higher value is worse) | Indicates that large, exposed negative surfaces may hinder binding. nih.gov |
| Molecular Length (Z-dimension, Lz) | Conducive (Longer is better) | Suggests a preference for elongated molecules in the binding pocket. nih.gov |
| Molecular Shadow (XZ plane, Sxz) | Detrimental (Larger is worse) | Suggests that molecular bulk in certain dimensions is unfavorable. nih.gov |
| JursFPSA_2 | Conducive (Higher value is better) | Indicates that a higher fractional charged partial surface area is beneficial for affinity. nih.gov |
This table summarizes key findings from a QSAR study on 3-(4-benzylpiperidin-1-yl)propylamine analogs, indicating which molecular properties enhance or diminish biological activity.
Identification of Key Physicochemical Descriptors Influencing Activity
For instance, in the analysis of novel benzanilides, lipophilicity is a critical factor, with calculated log p and log D7.4 values ranging from 3.26 to 6.10 and 1.96 to 6.10, respectively. mdpi.com Similarly, for a series of 1,3-diazetidin-2-one derivatives, Topological Polar Surface Area (TPSA) was identified as a key descriptor for predicting intestinal absorption, with values under 140 Ų suggesting good bioavailability. nih.gov These descriptors help researchers optimize compounds for better efficacy and drug-like properties.
Table 1: Physicochemical Descriptors for Selected Bioactive Compounds
| Compound Class | Descriptor | Value Range | Significance | Reference |
|---|---|---|---|---|
| 4′-(Piperazin-1-yl)benzanilides | log p | 3.26 - 6.10 | Lipophilicity, membrane permeability | mdpi.com |
| 4′-(Piperazin-1-yl)benzanilides | log D7.4 | 1.96 - 6.10 | Lipophilicity at physiological pH | mdpi.com |
| 1,3-diazetidin-2-one derivatives | TPSA | 75.02 - 77.82 Ų | Intestinal absorption, bioavailability | nih.gov |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large databases of compounds (virtual screening) to find new, structurally diverse molecules that are likely to be active. nih.gov
This approach has been successfully applied to discover inhibitors for various biological targets. For example, a validated pharmacophore model for non-nucleoside reverse transcriptase inhibitors (NNRTIs) consisted of three hydrophobic groups, one aromatic ring, and one hydrogen-bond acceptor. nih.gov This model was then used for pharmacophore-based virtual screening to prioritize potential new NNRTIs. nih.gov Similarly, studies on soluble epoxide hydrolase (sEH) inhibitors utilized a ligand-based pharmacophore model, which was subsequently used as a 3D query for virtual screening to retrieve potential new inhibitors from databases. researchgate.net These methods are faster than structure-based screening and can identify novel chemical scaffolds. nih.gov
Commonly identified pharmacophoric features in related molecules include:
Hydrogen Bond Acceptors/Donors: Crucial for specific interactions with target proteins.
Hydrophobic Groups: Important for binding within hydrophobic pockets of a receptor.
Ring Aromatic Features: Often involved in π-π stacking or hydrophobic interactions. nih.gov
In Silico ADME Prediction for Mechanistic Understanding
In silico (computer-based) prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a fundamental part of modern drug discovery. researchgate.net These models use a compound's structure to predict its pharmacokinetic behavior, helping to identify potential liabilities early in the development process and reducing the need for extensive animal testing. researchgate.net
Absorption: Models can predict human intestinal absorption (HIA). For example, one model predicts the percentage of a compound that will be absorbed through the small intestine. nih.gov Other tools, like the BOILED-Egg model, provide a graphical representation of a molecule's likelihood of being passively absorbed through the gastrointestinal tract and its ability to penetrate the blood-brain barrier (BBB). nih.gov
Distribution: Key predicted properties include BBB penetration and plasma protein binding. Some models predict that certain compounds are adept at crossing the BBB to affect the central nervous system. researchgate.net
Metabolism: A major focus of in silico ADME is predicting interactions with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. mdpi.com For various compound series, predictions estimate the percentage of inhibition for key isoenzymes like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. mdpi.comnih.gov For example, a series of benzanilides were predicted to have a significant impact on CYP1A2, CYP2C9, and CYP2C19, but a lesser influence on CYP2D6. mdpi.com
Table 2: Sample In Silico ADME Predictions for Structurally Unrelated Compounds Illustrating the Method
| Compound Class | Predicted Property | Finding | Reference |
|---|---|---|---|
| Benzimidazole derivatives | Blood-Brain Barrier | Predicted to cross the BBB | researchgate.net |
| Benzimidazole derivatives | Metabolism | Predicted to be substrates for P-gp protein | researchgate.net |
| 4′-(Piperazin-1-yl)benzanilides | Metabolism (CYP2D6) | Predicted to be weakly influenced (15–33% inhibition) | mdpi.com |
| 4′-(Piperazin-1-yl)benzanilides | Metabolism (CYP3A4) | Predicted lower enzyme inhibition (31–46%) | mdpi.com |
These computational tools provide a mechanistic understanding of a compound's potential behavior in vivo, guiding the design of molecules with more favorable pharmacokinetic profiles.
Pre Clinical Investigations and Mechanistic Efficacy Studies in Animal Models
In vitro Efficacy and Potency Determination in Biochemical and Cell-Based Assays
There is no publicly available data on the in vitro efficacy and potency of 3-(1-Benzylpiperidin-3-yl)propan-1-amine. Biochemical and cell-based assays, which are crucial for determining a compound's mechanism of action and potency (e.g., calculating IC50 or Kᵢ values against specific enzymes or receptors), have not been published for this specific molecule. Studies on related benzylpiperidine compounds show activity as sigma-1 receptor (σ1R) antagonists or acetylcholinesterase inhibitors, but this cannot be extrapolated to the target compound without direct experimental evidence. nih.govacs.org
In vivo Proof-of-Concept Studies in Animal Models (mechanistic focus)
No in vivo proof-of-concept studies with a mechanistic focus on this compound have been published. The subsequent subsections, therefore, also lack specific data.
Neurochemical Alterations in Rodent Brain Regions (e.g., neurotransmitter levels)
Information regarding the effect of this compound on neurochemical profiles in rodent brain regions is not available. Studies that would measure levels of neurotransmitters such as dopamine (B1211576), serotonin (B10506), or acetylcholine (B1216132) following administration of the compound have not been reported.
Receptor Occupancy Studies in Animal Brains
There are no published receptor occupancy studies for this compound. Such studies are essential to confirm that a compound engages its intended target in the central nervous system in vivo, but this information has not been made public.
Behavioral Phenotyping for Mechanistic Insight (e.g., modulation of specific pathways, not general efficacy)
No behavioral phenotyping studies designed to provide mechanistic insight into the action of this compound are available in the scientific literature. For example, there are no reports on its effects in models of central sensitization or specific pathway-related behaviors that would elucidate its mechanism of action. nih.gov
Investigations into Anti-inflammatory or Antinociceptive Mechanisms (pre-clinical)
While structurally similar compounds have been investigated for their potential antinociceptive and anti-inflammatory properties, there are no specific preclinical studies detailing such mechanisms for this compound. acs.orgnih.goveuropeanreview.org Reports on its performance in models like the formalin test, hot-plate test, or carrageenan-induced edema are absent from the literature.
Comparative Mechanistic Studies with Reference Compounds in Pre-clinical Settings
Due to the absence of primary research on this compound, no comparative mechanistic studies involving this compound and other reference drugs have been published.
Lack of Publicly Available Preclinical Data for this compound
Despite a comprehensive search of scientific literature and databases, no specific preclinical data regarding the off-target interactions or mechanistic efficacy studies for the chemical compound this compound could be identified.
The investigation was aimed at elucidating the compound's pharmacological profile beyond its primary mechanism of action, a critical step in preclinical research to anticipate potential side effects and understand its broader biological activity. This includes examining its binding affinities at a range of unintended receptors, enzymes, and ion channels. Furthermore, the search sought to uncover studies in animal models that would shed light on the compound's physiological effects and mechanisms of efficacy at a whole-organism level.
Consequently, the requested article section on the preclinical exploration of off-target interactions and mechanistic efficacy studies for this compound cannot be generated due to the absence of the necessary scientific data.
Advanced Analytical and Characterization Techniques for Research on 3 1 Benzylpiperidin 3 Yl Propan 1 Amine
Spectroscopic Methods for Structural Elucidation and Conformational Analysis in Research
Spectroscopic techniques are indispensable for unequivocally determining the molecular structure and conformational dynamics of 3-(1-Benzylpiperidin-3-yl)propan-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, advanced techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. ethernet.edu.etdocbrown.info For instance, in the ¹H NMR spectrum of a related compound, propylamine, the number of signals, their chemical shifts, and their splitting patterns (due to spin-spin coupling) reveal the different types of protons and their connectivity. docbrown.info
However, for a molecule with the complexity of this compound, with its multiple overlapping signals in the 1D spectra, two-dimensional (2D) NMR techniques are essential for unambiguous assignment. researchgate.netresearchgate.net Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton and carbon signals, revealing one-bond and multiple-bond connectivities, respectively. researchgate.netipb.pt These advanced methods allow for the complete and precise assignment of all proton and carbon resonances, confirming the molecular structure. researchgate.net
Furthermore, NMR is a powerful tool for conformational analysis. Temperature-dependent NMR studies can reveal dynamic processes such as the interconversion of piperidine (B6355638) ring conformations (e.g., chair-boat flips) and restricted rotation around amide bonds in related N-substituted piperidines. cnpereading.comrsc.org By analyzing changes in the NMR spectra at different temperatures, researchers can determine the energy barriers for these conformational changes. rsc.org For N-substituted piperidine derivatives, computational studies combined with experimental NMR data have been used to identify the minimum energy conformers and understand the influence of substituents on the conformational preferences of the piperidine ring. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Metabolite Identification (in vitro metabolism)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, which are essential for confirming the molecular formula of a newly synthesized compound.
In the context of drug discovery and development, HRMS plays a pivotal role in metabolic studies. When this compound is incubated with liver microsomes or other metabolic systems in vitro, it can undergo various biotransformations. springermedizin.de HRMS, often coupled with liquid chromatography (LC-HRMS), is used to detect and identify the resulting metabolites. springermedizin.de The high mass accuracy of the instrument allows for the determination of the elemental composition of the metabolites, providing crucial clues about the metabolic pathways, such as hydroxylation, N-dealkylation, or oxidation.
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative of this compound, it is possible to determine the precise arrangement of atoms in the solid state. This includes bond lengths, bond angles, and torsional angles, which together define the molecule's conformation.
For chiral molecules, X-ray crystallography is the gold standard for determining the absolute configuration of each stereocenter. The technique can unambiguously distinguish between enantiomers, which is crucial in pharmaceutical research where different enantiomers can have vastly different biological activities. Studies on related N-substituted piperidine derivatives have utilized X-ray crystallography to investigate their conformational flexibility and the influence of substituents on the piperidine ring's geometry. bakhtiniada.ruresearchgate.net The solid-state conformation determined by X-ray crystallography can be compared with the solution-state conformation derived from NMR studies to understand the influence of the crystalline environment on the molecular structure. researchgate.net
Chromatographic Techniques for Purity Assessment and Isolation in Synthetic Research
Chromatographic methods are fundamental for both the purification of this compound after its synthesis and for the assessment of its purity. Techniques such as flash column chromatography are commonly employed for the purification of reaction mixtures to isolate the desired product from starting materials, byproducts, and other impurities. rsc.orgrsc.org
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for determining the purity of the final compound. By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from even closely related impurities. The area under the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment. Gas chromatography (GC) can also be utilized for purity analysis, particularly for volatile compounds or after derivatization.
Chiral Analytical Methods for Enantiomeric Purity Determination in Asymmetric Synthesis Research
Since this compound possesses a chiral center at the 3-position of the piperidine ring, methods to determine its enantiomeric purity are essential, especially in the context of asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose. mdpi.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. mdpi.comnih.gov
For amines that lack a strong chromophore for UV detection, a pre-column derivatization step with a suitable chiral or achiral reagent can be employed to introduce a UV-active group, facilitating their detection and separation on a chiral column. nih.govsigmaaldrich.com The development of a robust chiral HPLC method involves screening different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. mdpi.comnih.gov The enantiomeric excess (ee) of a sample can then be accurately calculated from the relative peak areas of the two enantiomers in the chromatogram.
Bioanalytical Methods for In Vitro and Animal Sample Analysis (e.g., tissue distribution, in vitro metabolism)
Bioanalytical methods are crucial for studying the pharmacokinetic and metabolic profile of this compound in biological systems. These methods are designed to accurately quantify the compound and its metabolites in complex biological matrices such as plasma, urine, and various tissues. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the most widely used bioanalytical technique due to its high sensitivity, selectivity, and specificity. An LC-MS/MS method for this compound would involve developing a robust chromatographic separation to resolve the analyte from endogenous matrix components, followed by sensitive detection using mass spectrometry.
For in vitro metabolism studies, cells or subcellular fractions (like liver microsomes) are incubated with the compound. researchgate.netresearchgate.net Samples are then analyzed by LC-MS to identify and quantify the metabolites formed. In animal studies, after administration of the compound, biological samples are collected at various time points to determine its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov For instance, studies on the related compound piperine (B192125) have investigated its tissue distribution and metabolism in rats. nih.gov These bioanalytical data are essential for understanding the compound's behavior in a living organism and for its further development as a potential therapeutic agent.
Future Research Directions and Unanswered Questions
Elucidation of Novel Biological Targets and Polypharmacology
A primary unanswered question surrounding 3-(1-Benzylpiperidin-3-yl)propan-1-amine is its precise mechanism of action and full spectrum of biological targets. The concept of polypharmacology, where a single compound interacts with multiple targets, is increasingly recognized as a key factor in the efficacy and side-effect profiles of drugs. biorxiv.orgnih.gov Future research should be directed at a comprehensive elucidation of the targets for this specific piperidine (B6355638) derivative.
Investigations into structurally similar compounds provide a logical starting point for target identification. For instance, close analogs of the 1-benzylpiperidine (B1218667) scaffold have demonstrated significant affinity for sigma receptors (σ1R and σ2R) and have been explored for conditions like neuropathic pain. nih.govresearchgate.net Other related structures, such as 3-(4-benzylpiperidin-1-yl)propylamine derivatives, have been identified as potent antagonists of the CCR5 receptor. nih.gov These findings suggest that sigma receptors, chemokine receptors, and cholinesterases could be potential, yet unconfirmed, targets for this compound.
Future research should employ large-scale screening and profiling technologies to uncover its molecular targets. nih.gov Generating comprehensive drug perturbation profiles in various cell models can create a detailed landscape of the compound's activity across the proteome. biorxiv.orgnih.gov This approach can reveal not only high-affinity binding targets but also off-target effects and tissue-specific interactions, providing a holistic view of its polypharmacology.
| Potential Target Class | Example Target(s) | Rationale based on Analog Studies |
| Sigma Receptors | σ1R, σ2R | Analogs show high binding affinity and are investigated for neuropathic pain. nih.govresearchgate.net |
| Cholinesterases | Acetylcholinesterase (AChE) | Derivatives of 1-benzylpiperidine act as potent AChE inhibitors. researchgate.netnih.gov |
| Chemokine Receptors | CCR5 | Isomeric analogs have been studied as CCR5 receptor antagonists. nih.gov |
Exploration of Alternative Synthetic Pathways and Sustainable Production
The development of efficient, cost-effective, and environmentally benign synthetic methods is crucial for the future exploration and potential application of this compound. Traditional syntheses of substituted piperidines often involve multi-step processes, harsh reaction conditions, and the use of expensive or toxic reagents. nih.gov
Recent advances in synthetic chemistry offer promising alternatives. A key area for exploration is the use of novel catalytic systems that reduce reliance on precious metals and streamline reaction pathways. news-medical.netmedhealthreview.com For example, a modular two-stage process combining biocatalytic carbon-hydrogen oxidation with nickel-catalyzed radical cross-coupling has been shown to simplify the synthesis of complex piperidines, reducing step counts significantly. news-medical.netmedhealthreview.com
Furthermore, the principles of green chemistry should guide the development of new synthetic routes. mdpi.com This includes:
Biocatalysis: Utilizing enzymes to perform specific chemical transformations under mild conditions, which can increase yield and stereoselectivity. mdpi.com
Synthesis from Renewable Feedstocks: A groundbreaking approach involves the synthesis of the core piperidine ring from biomass-derived platform chemicals like furfural (B47365), using specialized surface single-atom alloy catalysts. nih.gov This strategy drastically reduces the dependence on fossil fuels. nih.gov
Flow Chemistry: Continuous flow reactions can offer better control over reaction parameters, improve safety, and facilitate scaling up production compared to traditional batch processes. organic-chemistry.org
| Synthetic Approach | Description | Potential Advantages |
| Traditional Methods | Multi-step synthesis often starting from pyridine (B92270) hydrogenation or functionalization of existing piperidine rings. nih.govdtic.mil | Well-established procedures. |
| Biocatalytic C-H Oxidation | Enzymes are used to selectively add functional groups to the piperidine scaffold. news-medical.netmedhealthreview.com | High selectivity, mild conditions, reduced waste. |
| Catalysis from Renewables | Synthesis of the piperidine ring from biomass-derived furfural using novel catalysts. nih.gov | Highly sustainable, reduces reliance on fossil resources. nih.gov |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates. mdpi.com | Shorter reaction times, cleaner reactions, higher yields. mdpi.com |
Rational Design of Next-Generation Derivatives with Enhanced Mechanistic Profiles
With a foundational understanding of the structure-activity relationships (SAR) of the benzylpiperidine scaffold, future research can focus on the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. researchgate.net The goal is to create next-generation compounds with fine-tuned mechanistic profiles, potentially as dual-target or multi-target agents for complex diseases. mdpi.com
Structure-based drug design, guided by computational modeling and experimental data, will be instrumental. researchgate.net By analyzing the interactions of lead compounds with their biological targets, specific modifications can be proposed to enhance binding affinity and selectivity. Key strategies include:
Modification of the Benzyl (B1604629) Group: Introducing substituents on the aromatic ring can modulate electronic properties and lipophilicity, which have been shown to be important for the binding affinity of related compounds. nih.gov
Stereochemical Control: The piperidine ring contains chiral centers, and it has been demonstrated that specific stereoisomers can exhibit significantly higher biological activity. researchgate.netacs.org The synthesis of chirally pure enantiomers is a critical step in optimizing efficacy.
Side-Chain Alteration: The length and functionality of the propanamine side chain can be altered to optimize interactions with target proteins and improve pharmacokinetic properties.
Quantitative structure-activity relationship (QSAR) studies on related series of compounds have provided insights into the key molecular features driving biological activity. nih.gov For example, analyses have highlighted the importance of molecular shape, volume, and charge distribution for receptor binding. nih.gov These computational models can be used to predict the activity of newly designed derivatives before their synthesis, accelerating the discovery process.
Integration with Systems Biology and Cheminformatics for Holistic Understanding
Systems Biology approaches can map the downstream consequences of target engagement. By leveraging large-scale datasets from genomics, proteomics, and transcriptomics, researchers can build computational models of cellular pathways. nih.gov Introducing data from compound perturbation studies into these models can reveal how modulating a specific target or set of targets impacts the entire system, potentially identifying biomarkers for efficacy or predicting off-target effects. biorxiv.orgnih.gov
Cheminformatics provides the tools to navigate and rationalize the vast chemical space of possible piperidine derivatives. mdpi.com
Pharmacophore Modeling and Virtual Screening: Based on known active compounds, pharmacophore models can be built to screen large chemical databases for novel molecules with a high probability of possessing the desired biological activity. mdpi.com
QSAR and Machine Learning: Advanced computational models can predict the biological activity and properties of unsynthesized compounds, guiding synthetic efforts toward molecules with the most promising profiles. nih.gov
Molecular Docking: Simulating the binding of designed derivatives into the active sites of potential targets can provide insights into binding modes and energies, helping to prioritize candidates for synthesis. mdpi.com
| Discipline | Application in Future Research | Expected Outcome |
| Systems Biology | Analyzing transcriptomic/proteomic data after compound treatment. nih.gov | Understanding of pathway-level effects; prediction of systemic impact and off-target activities. |
| Cheminformatics | QSAR, virtual screening, pharmacophore modeling. nih.govmdpi.com | Prioritization of derivatives for synthesis; identification of novel active scaffolds. |
| Molecular Modeling | Docking simulations of derivatives into target protein structures. mdpi.com | Insight into binding interactions; rationalization of structure-activity relationships. |
Emerging Methodologies in the Study of Piperidine Compounds and Amine-Containing Scaffolds
Advancements in both synthetic and analytical techniques will be pivotal in accelerating research on piperidine-containing compounds. The development of novel methodologies allows for more efficient synthesis of diverse chemical libraries and a deeper characterization of their properties.
In synthesis, emerging methods are enabling access to previously challenging molecular architectures. news-medical.net Modular strategies that allow for the late-stage functionalization of the piperidine core are particularly valuable, as they permit the rapid generation of a wide array of analogs from a common intermediate. medhealthreview.com The exploration of 3D fragment-based drug discovery, which utilizes complex and spatially diverse building blocks like substituted piperidines, offers a powerful way to explore new areas of chemical space and improve drug-like properties. whiterose.ac.uk
In the realm of biological evaluation, high-throughput and high-content screening technologies are becoming more sophisticated. These platforms allow for the simultaneous testing of compounds against numerous targets or in complex cellular models, generating rich datasets that are essential for understanding polypharmacology and systems-level effects. The integration of artificial intelligence and machine learning to analyze these large datasets is another emerging trend that will undoubtedly accelerate the discovery and optimization of new drugs based on the piperidine scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
